molecular formula C10H14O4 B2905382 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione CAS No. 4703-74-6

5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione

Cat. No.: B2905382
CAS No.: 4703-74-6
M. Wt: 198.218
InChI Key: NSSRDPPMRIIGCQ-UHFFFAOYSA-N
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Description

5,7,7-Trimethyl-3,6-dioxabicyclo[322]nonane-2,4-dione is a bicyclic organic compound with a unique structure that includes two oxygen atoms in a dioxabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diketone with a diol in the presence of an acid catalyst to promote the formation of the bicyclic structure. The reaction conditions often include moderate temperatures and controlled pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for catalyzing substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or other reduced forms, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2,8-Dioxabicyclo[3.3.1]nonane: Another bicyclic compound with a similar dioxabicyclo framework.

    3,6-Dioxabicyclo[3.2.1]octane: A related compound with a different bicyclic structure.

Uniqueness

5,7,7-Trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione is unique due to its specific arrangement of methyl groups and the dioxabicyclo framework, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

5,7,7-trimethyl-3,6-dioxabicyclo[3.2.2]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-9(2)6-4-5-10(3,14-9)8(12)13-7(6)11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSRDPPMRIIGCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(O1)(C(=O)OC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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